molecular formula C21H19BrClNO4S B11639503 (5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B11639503
M. Wt: 496.8 g/mol
InChI Key: PUSWNRDGPZTPAS-WQRHYEAKSA-N
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Description

(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a brominated diethoxyphenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Introduction of the Brominated Diethoxyphenyl Group: The brominated diethoxyphenyl group is introduced through a nucleophilic substitution reaction using a brominated diethoxybenzene derivative.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached via a Friedel-Crafts alkylation reaction using a chlorobenzene derivative and a suitable Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Functionalized thiazolidine derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammatory diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It may interact with enzymes and receptors involved in metabolic and inflammatory pathways.

    Pathways Involved: The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Properties

Molecular Formula

C21H19BrClNO4S

Molecular Weight

496.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H19BrClNO4S/c1-3-27-17-10-14(9-16(22)19(17)28-4-2)11-18-20(25)24(21(26)29-18)12-13-5-7-15(23)8-6-13/h5-11H,3-4,12H2,1-2H3/b18-11-

InChI Key

PUSWNRDGPZTPAS-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)Br)OCC

Origin of Product

United States

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